Betulinic aldehyde oxime

Description

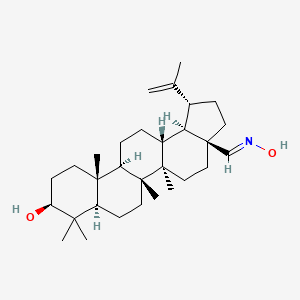

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYZHONUJBNDJH-UXEVJXGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Journey from Birch Bark to a Bioactive Oxime: A Technical Guide to the Isolation and Synthesis of Betulinic Aldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the multi-step process for obtaining betulinic aldehyde oxime, a semi-synthetic derivative of the naturally abundant triterpenoid, betulin. While this compound itself is not found in nature, its precursor, betulin, is readily available from the bark of birch trees. This document provides a comprehensive overview of the natural occurrence of betulin, detailed protocols for its isolation, and the subsequent chemical syntheses required to produce betulinic aldehyde and its corresponding oxime.

Natural Occurrence and Isolation of Betulin

Betulin, a pentacyclic triterpenoid, is the primary starting material for the synthesis of this compound. It is most abundantly found in the outer bark of birch trees (Betula species).

Natural Sources and Abundance

Betulin is a major secondary metabolite in various birch species, giving the bark its characteristic white color. The concentration of betulin in birch bark can be significant, making it an economically viable source for extraction. While betulinic aldehyde has been reported in the stem bark of Tectona grandis, its natural abundance is very low, necessitating a synthetic approach for practical applications.[1]

Table 1: Betulin Content in Birch Bark

| Plant Source | Part | Betulin Content (% dry weight) | Reference |

| Betula species | Outer Bark | 8.8 - 24 | [2][3] |

| Betula platyphylla | Bark | Up to 30 |

Isolation of Betulin from Birch Bark: Experimental Protocols

The isolation of betulin from birch bark typically involves solvent extraction followed by purification steps. Several methods have been developed, with variations in solvents and purification techniques.

Protocol 1: Soxhlet Extraction with Ethanol

This method is noted for its high efficiency and technical simplicity.[4]

-

Materials:

-

Dried and ground outer bark of Betula pendula

-

Ethanol (96%)

-

Calcium hydroxide (Ca(OH)₂)

-

Benzene

-

Chloroform

-

Silica gel

-

Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Place the ground birch bark into a thimble and insert it into the Soxhlet extractor.

-

Extract the bark with ethanol for a sufficient period (e.g., 8-12 hours) until the extraction is complete.

-

Concentrate the ethanolic extract using a rotary evaporator to obtain a crude extract.

-

Purification Step 1 (Removal of Acids): Dissolve the crude extract in ethanol and treat it with Ca(OH)₂ to precipitate acidic components, including betulinic acid. Filter the mixture to remove the precipitate.

-

Purification Step 2 (Crystallization/Precipitation): Concentrate the filtrate and utilize the differential solubility of betulin in solvents like benzene and chloroform to induce crystallization or precipitation, separating it from other impurities.

-

Purification Step 3 (Silica Gel Chromatography): For higher purity, dissolve the partially purified betulin in chloroform and pass it through a silica gel column to remove remaining impurities.

-

Collect the fractions containing pure betulin and recrystallize from a suitable solvent (e.g., ethanol) to obtain high-purity crystalline betulin (>99%).[4]

-

Protocol 2: Environmentally Benign Solvent Extraction

This improved protocol focuses on using less complicated procedures and more environmentally friendly solvents.

-

Materials:

-

Dried and ground birch bark

-

Environmentally benign solvents (e.g., ethyl acetate, acetone)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessels

-

-

Procedure:

-

Macerate or reflux the ground birch bark with a selected environmentally benign solvent.

-

Filter the mixture to separate the extract from the solid bark residue.

-

Concentrate the extract using a rotary evaporator.

-

Purify the crude betulin by recrystallization from a suitable solvent system. This process also allows for the isolation of byproducts like betulinic acid and lupeol.

-

Synthesis of Betulinic Aldehyde from Betulin

Betulinic aldehyde is synthesized through the selective oxidation of the primary hydroxyl group at the C-28 position of betulin.

Protocol 3: Selective Oxidation of Betulin

-

Materials:

-

Betulin

-

Pyridinium dichromate (PDC) or other selective oxidizing agents (e.g., TEMPO/NaClO₂/NaOCl)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

-

Magnetic stirrer

-

Reaction flask

-

Silica gel for column chromatography

-

Eluting solvents (e.g., hexane/ethyl acetate mixtures)

-

-

Procedure:

-

Dissolve betulin in anhydrous dichloromethane in a reaction flask.

-

Add the selective oxidizing agent (e.g., PDC) to the solution. The reaction with TEMPO/NaClO₂/NaOCl at 35°C has been reported to yield 92% betulinic aldehyde.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and work up the mixture by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain pure betulinic aldehyde.

-

Synthesis of this compound

The final step involves the conversion of the aldehyde group of betulinic aldehyde into an oxime through a condensation reaction with hydroxylamine.

Protocol 4: Oximation of Betulinic Aldehyde

-

Materials:

-

Betulinic aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or pyridine as a base

-

Ethanol

-

Magnetic stirrer

-

Reaction flask

-

Reflux condenser

-

-

Procedure:

-

Dissolve betulinic aldehyde in ethanol in a reaction flask.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). A quantitative yield has been reported for a similar reaction.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent to obtain the pure oxime.

-

Data Presentation

Table 2: Summary of Yields for Betulin Isolation and Synthesis of Derivatives

| Process | Starting Material | Product | Yield | Reference |

| Isolation | Birch Bark | Betulin | 8.8% - 30% (of dry bark weight) | |

| Oxidation | Betulin | Betulinic Aldehyde | 92% | |

| Oximation | Betulin Aldehyde-Ketone | Corresponding Oxime | Quantitative |

Visualizations

The overall process from natural source to the final synthetic product can be visualized as a linear workflow.

Caption: Workflow for the production of this compound.

The relationship between the key compounds in this process highlights the synthetic modifications starting from the natural precursor.

Caption: Synthetic pathway from betulin to its oxime derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. unravel-bbi.eu [unravel-bbi.eu]

- 3. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]

- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

Betulinic Aldehyde Oxime: A Technical Overview for Researchers

Introduction: Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is a compound of significant interest in medicinal chemistry and drug development.[1][2] As a semisynthetic molecule, it leverages the biocompatible scaffold of betulin, which is abundantly found in the bark of birch trees.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers and scientists in the field. Its utility as a building block for more complex molecules and its potential as a bioactive agent underscore its importance in pharmaceutical and chemical research.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 25613-12-1 | [4] |

| Molecular Formula | C₃₀H₄₉NO₂ | |

| Molecular Weight | 455.7 g/mol | |

| Synonyms | Betulin 28-oxime, Betulinal oxime, Betulinicaldehyde oxime | |

| Appearance | White to off-white powder | |

| Purity | ≥95% | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | |

| Storage | -20°C for long-term stability (≥ 4 years) |

Synthesis of this compound

The synthesis is a two-step process starting from betulin: 1) selective oxidation of the primary alcohol at C-28 to an aldehyde, and 2) subsequent oximation of the aldehyde.

Experimental Protocol 1: Synthesis of Betulinic Aldehyde from Betulin

The selective oxidation of betulin's C-28 primary alcohol to form betulinic aldehyde can be achieved using various methods. One effective method utilizes pyridinium chlorochromate (PCC).

Materials:

-

Betulin

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Column chromatography apparatus

Procedure:

-

Dissolve betulin (1 equivalent) in anhydrous dichloromethane.

-

Add PCC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.

-

Filter the mixture to remove the solid residue.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure betulinic aldehyde.

Experimental Protocol 2: Synthesis of this compound

The conversion of betulinic aldehyde to its corresponding oxime is a straightforward condensation reaction.

Materials:

-

Betulinic aldehyde

-

Hydroxylamine hydrochloride (HONH₂·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Ethanol (96%)

Procedure:

-

Dissolve betulinic aldehyde (1 equivalent) in 96% ethanol.

-

Add hydroxylamine hydrochloride (10 equivalents) and a base such as pyridine (10 equivalents) or sodium acetate to the solution.

-

Stir the reaction mixture, optionally under heating (e.g., 110°C under an argon atmosphere), for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).

-

After cooling, add saturated brine to the reaction mixture.

-

Extract the product with an organic solvent like chloroform.

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain this compound, which can be further purified if necessary.

Biological Activity

This compound has demonstrated notable bioactivity, particularly in antimicrobial and anticancer screenings.

| Activity Type | Details | Concentration | Target Organism/Cell Line | Reference |

| Antimicrobial | Active against various bacteria and fungi | 50 µM | E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, C. albicans | |

| Anti-leishmanial | Active against amastigotes | 50 µM | L. donovani | |

| Cytotoxicity | Cytotoxic to hepatocellular carcinoma cells | 50 µM | Huh7 |

Potential Mechanisms of Action (Inferred from Betulinic Acid)

While specific signaling pathways for this compound are not extensively detailed, the mechanisms of its parent compound, betulinic acid, have been widely studied. These pathways represent promising areas for the investigation of the oxime derivative's mechanism of action.

PI3K/Akt Signaling Pathway

Betulinic acid has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition leads to cell cycle arrest and apoptosis. The process is often initiated by an increase in intracellular reactive oxygen species (ROS).

Mitochondrial Apoptosis Pathway

A primary mechanism of betulinic acid's anticancer effect is the induction of apoptosis through the mitochondrial pathway. This involves altering the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Nrf2/HO-1 and MAPK Signaling Pathways

Betulinic acid also exhibits protective effects in certain contexts by modulating oxidative stress and inflammation. It can activate the Nrf2/HO-1 pathway, which is critical for antioxidant defense, while simultaneously inhibiting pro-inflammatory MAPK pathways like p38 and JNK.

Key Experimental Protocols in Bioactivity Screening

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate to allow for attachment.

-

Prepare serial dilutions of the this compound from the stock solution in the culture medium.

-

Treat the cells with the various concentrations of the compound and include appropriate controls (untreated cells, vehicle control with DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Hoechst 33342 Staining for Apoptosis

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented chromatin.

Materials:

-

Cells seeded on coverslips or in multi-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Hoechst 33342 staining solution

-

Fluorescence microscope

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells with the Hoechst 33342 staining solution in the dark for 10-15 minutes.

-

Wash the cells to remove excess stain.

-

Mount the coverslips or view the plate directly under a fluorescence microscope.

-

Observe and capture images of the cell nuclei. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

References

- 1. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde [mdpi.com]

- 4. This compound | 25613-12-1 | ABA61312 [biosynth.com]

An In-depth Technical Guide on the Solubility and Stability of Betulinic Aldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin.[1] Due to the limited availability of public data specifically for this compound, this guide also incorporates established methodologies and best practices for analogous compounds, offering a framework for its handling, formulation, and stability assessment.

Physicochemical Properties

This compound, also known as Betulin 28-oxime, is a derivative of betulin, a naturally occurring triterpene.[1][2] It is recognized for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and has shown promise in the development of anti-inflammatory and anticancer agents.[2]

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₉NO₂ | [1] |

| Molecular Weight | 455.7 g/mol | |

| CAS Number | 25613-12-1 | |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥95% (HPLC) | |

| Storage (short-term) | -20°C (up to 1 month for stock solutions) | |

| Storage (long-term) | -80°C (up to 6 months for stock solutions) or 2-8°C for solid form |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation possibilities. Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published. However, qualitative and some quantitative data are available.

Table 2.1: Reported Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |

| Ethanol | 30 mg/mL |

For practical applications, it is often necessary to determine solubility in a broader array of solvents and buffer systems. The following section outlines a standard protocol for determining the equilibrium solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent or buffer at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, etc.)

-

Scintillation vials or amber glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, centrifugation of the aliquot is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or other suitable method.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. Specific stability data for this compound is not widely available in the literature. Therefore, a general framework for conducting forced degradation studies is presented below.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Neutral Conditions: Mix an aliquot of the stock solution with an equal volume of water and incubate under the same conditions.

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light, for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the light-exposed and control samples by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.

-

Analyze the sample by HPLC.

-

Analysis of Results: For each stress condition, the percentage of degradation should be calculated. The chromatograms should be examined for the appearance of new peaks, which would indicate degradation products. A good stability-indicating method will be able to separate the parent peak from all degradation product peaks.

Visualization of Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically starts from betulin, which is first oxidized to betulinic aldehyde. The aldehyde is then reacted with hydroxylamine to form the oxime.

Caption: Synthetic pathway of this compound from Betulin.

Forced Degradation Study Workflow

The workflow for a forced degradation study is a systematic process to evaluate the stability of a drug substance under various stress conditions.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides an overview of the available information on the solubility and stability of this compound. While specific data is limited, the provided experimental protocols for solubility determination and forced degradation studies offer a robust framework for researchers and drug development professionals to characterize this promising compound. The successful development of pharmaceuticals based on this compound will depend on a thorough understanding of these fundamental physicochemical properties. Further research is warranted to establish a comprehensive solubility and stability profile for this molecule.

References

The Emerging Bioactive Potential of Betulinic Aldehyde Oxime: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is emerging as a compound of significant interest in the field of drug discovery. While its parent compound, betulinic acid, has been extensively studied for its diverse pharmacological activities, the bioactivity of this compound is a more nascent area of research. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its anticancer, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes described molecular pathways to serve as a valuable resource for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from betulin, which is readily available from the bark of birch trees. The first step is the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde group, yielding betulinic aldehyde. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) in anhydrous dichloromethane.[1]

Following the synthesis of betulinic aldehyde, the oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine in an ethanol solution. The reaction mixture is typically stirred at an elevated temperature to ensure completion.[2]

Bioactivity of this compound

Current research, though limited, suggests that this compound possesses a range of bioactive properties, including cytotoxic, antiviral, and antimicrobial activities.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been reported to be cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 µM.[3] One study reported a specific IC50 value for the cytotoxicity of betulin-28-oxime (this compound) towards hepatocytes as 25 µM.[4][5] While direct and extensive quantitative data for a wide range of cancer cell lines are still emerging, the cytotoxic potential of this compound warrants further investigation.

Table 1: Cytotoxicity of this compound

| Compound Name | Cell Line | Activity | Value | Reference(s) |

| This compound | Hepatocytes | IC50 | 25 µM | |

| This compound | Huh7 | Cytotoxicity | Active at 50 µM |

Antiviral Activity

The antiviral potential of this compound and related triterpenoid oximes has been explored. While specific EC50 values for this compound are not yet widely reported in publicly available literature, the parent compounds, betulinic and betulonic acids, have shown activity against viruses such as herpes simplex virus type I, influenza FPV/Rostock, and ECHO 6 virus. This suggests that the oxime derivative may also possess antiviral properties that require further detailed investigation.

Antimicrobial Activity

This compound has shown promising activity against a spectrum of microbial pathogens. It is reported to be active against Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans when used at a concentration of 50 µM. Additionally, it has demonstrated activity against Leishmania donovani amastigotes at the same concentration.

Table 2: Antimicrobial Spectrum of this compound

| Compound Name | Microorganism | Activity | Concentration | Reference(s) |

| This compound | Enterobacter aerogenes | Active | 50 µM | |

| This compound | Escherichia coli | Active | 50 µM | |

| This compound | Enterococcus faecalis | Active | 50 µM | |

| This compound | Pseudomonas aeruginosa | Active | 50 µM | |

| This compound | Staphylococcus aureus | Active | 50 µM | |

| This compound | Candida albicans | Active | 50 µM | |

| This compound | Leishmania donovani | Active | 50 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature concerning the bioactivity of this compound and its parent compounds.

Synthesis of Betulinic Aldehyde

-

Materials: Betulin, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica gel.

-

Procedure:

-

Dissolve the corresponding 3-substituted triterpene (e.g., betulin) (0.22 mmol) in anhydrous dichloromethane (3.5 mL).

-

Add PCC (0.07 g, 0.33 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add silica gel (1 g) to the mixture and stir for an additional 10 minutes.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography.

-

Synthesis of this compound

-

Materials: Betulonic acid (as a precursor to the aldehyde), hydroxylamine hydrochloride (NH₂OH·HCl), pyridine, 96% ethanol.

-

Procedure:

-

Dissolve betulonic acid (1 g; 2.2 mmol), NH₂OH·HCl (1.53 g; 22 mmol), and pyridine (1.78 mL; 22 mmol) in 96% ethanol (50 mL).

-

Stir the solution at 110 °C under an argon atmosphere using a Dimroth condenser for 5 hours.

-

After cooling, add saturated brine to the reaction mixture.

-

Extract the organic layer with chloroform.

-

Dry the organic solution over anhydrous sodium sulphate.

-

Cytotoxicity Assessment (MTT Assay)

-

Materials: 96-well plates, cell culture medium, test compound (this compound), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 1 × 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., 130 µL of DMSO) to dissolve the formazan crystals.

-

Incubate with shaking for approximately 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on its parent compound, betulinic acid, provide valuable insights into potential mechanisms of action. Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like PI3K/Akt and NF-κB.

Potential Apoptotic Pathway

Based on the known mechanisms of betulinic acid, a plausible apoptotic pathway induced by this compound could involve the following steps:

Figure 1: Potential ROS-mediated mitochondrial apoptotic pathway of this compound.

Potential Modulation of PI3K/Akt and NF-κB Signaling

Betulinic acid has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation. It is plausible that this compound may exert its anticancer effects through similar mechanisms.

Figure 2: Potential inhibition of PI3K/Akt and NF-κB pathways by this compound.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated cytotoxic and antimicrobial activities. While current research provides a foundational understanding of its potential, further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on:

-

Expanding the scope of bioactivity screening: Testing against a wider panel of cancer cell lines, viruses, and microbial strains to establish a comprehensive activity profile and determine more specific IC50, EC50, and MIC values.

-

Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action in inducing cell death and inhibiting microbial growth.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of derivatives to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

-

In vivo studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a physiological context.

The information compiled in this technical guide highlights the potential of this compound as a lead compound for the development of new therapeutic agents. Continued research in this area is crucial to unlock its full clinical potential.

References

- 1. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Betulinic Aldehyde Oxime: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulin. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by presenting detailed spectroscopic information, experimental protocols for its synthesis, and insights into its biological significance.

Spectroscopic Data

The structural elucidation of this compound (also known as betulin-28-oxime) is paramount for its identification, purity assessment, and further investigation. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.20 | m |

| H-29a | ~4.72 | s |

| H-29b | ~4.60 | s |

| H-28 (CH=NOH) | ~7.50-8.10 | s |

| -NOH | ~9.50-10.50 | br s |

| Methyl Protons | ~0.75-1.70 | s |

| Methylene/Methine Protons | ~0.80-2.50 | m |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-20 | ~150.0 |

| C-28 (C=NOH) | ~155.0-160.0 |

| C-29 | ~109.8 |

| Methyl Carbons | ~14.0-28.0 |

| Methylene/Methine Carbons | ~18.0-60.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group of the oxime, the carbon-nitrogen double bond, and the olefinic group of the lupane skeleton.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (oxime) | 3200-3600 | Broad |

| C-H (alkane) | 2850-3000 | Strong |

| C=N (oxime) | 1620-1680 | Medium |

| C=C (alkene) | 1640-1650 | Medium |

| C-O | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₃₀H₄₉NO₂), the expected molecular weight is approximately 455.7 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]+ | ~455.7 |

| [M+H]+ | ~456.7 |

| [M+Na]+ | ~478.7 |

Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from betulin, which is readily available from birch bark.

Step 1: Oxidation of Betulin to Betulinic Aldehyde

Materials:

-

Betulin

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

Procedure:

-

Dissolve betulin in anhydrous DCM.

-

Add PCC to the solution in a stepwise manner while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to obtain crude betulinic aldehyde.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Oximation of Betulinic Aldehyde

Materials:

-

Betulinic aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or sodium acetate as a base

-

Ethanol as solvent

Procedure:

-

Dissolve betulinic aldehyde in ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) in ethanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Significance and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

-

Antimicrobial Activity: It has shown activity against various bacteria and fungi.[1]

-

Cytotoxic Activity: The compound has exhibited cytotoxicity against certain cancer cell lines.[1]

The therapeutic potential of this compound warrants further investigation into its mechanism of action and structure-activity relationships.

Visualizations

To illustrate the key processes and relationships discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationship of this compound's activities and applications.

References

An In-depth Technical Guide to the Preliminary In Vitro Screening of Betulinic Aldehyde Oxime

This technical guide provides a comprehensive overview of the preliminary in vitro screening of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways and workflows.

Introduction

Betulinic acid and its derivatives have garnered significant attention in oncology research for their potent antitumor activities.[1] These compounds, derived from natural sources like the bark of birch trees, have demonstrated selective cytotoxicity against a variety of cancer cell lines, often inducing apoptosis through the mitochondrial pathway.[1][2] this compound (CAS No. 25613-12-1), a specific derivative, has been investigated for its cytotoxic and antimicrobial properties.[3] This guide details the fundamental methodologies for its synthesis and in vitro evaluation.

Experimental Protocols

Synthesis of this compound

The synthesis of oxime derivatives from betulinic aldehyde or related structures is a crucial first step. A general protocol involves the condensation of the aldehyde with hydroxylamine.

Materials:

-

Betulinic aldehyde-ketone precursor

-

Hydroxylamine hydrochloride (HONH₂·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the betulinic aldehyde precursor in ethanol.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated through standard workup procedures, such as precipitation by adding water, followed by filtration and purification (e.g., recrystallization or column chromatography) to yield the this compound.[4]

Cell Culture

Standard aseptic cell culture techniques are required for maintaining the cancer cell lines used in cytotoxicity screening.

Materials:

-

Human cancer cell lines (e.g., Huh7, MEL-2, KB, CCRF-CEM, G-361)

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubator set to 37°C with a 5% CO₂ atmosphere.

Procedure:

-

Maintain cell lines in T-75 flasks with the appropriate supplemented medium.

-

Passage the cells regularly (typically every 2-3 days) to maintain exponential growth.

-

Prior to experiments, harvest cells using trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion) to ensure a healthy cell population (>90% viability).

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

96-well flat-bottom microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Add the diluted compound to the wells, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). Include wells with untreated cells (vehicle control) and medium-only blanks.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activity of this compound and related oxime derivatives against various human cancer cell lines.

| Compound | Cell Line | Assay Type | Result | Citation |

| This compound | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity | Cytotoxic at 50 µM | |

| This compound | Various Microbes (E. aerogenes, E. coli, etc.) | Antimicrobial | Active at 50 µM |

Table 1: Reported Activity of this compound.

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| Betulonic acid oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | |

| Betulonic acid oxime | G-361 (Malignant Melanoma) | 21.3 ± 2.8 | |

| Betulin aldehyde-ketone oxime (Compound 9) | MEL-2 (Melanoma) | >20 µg/mL | |

| Betulin aldehyde-ketone methoxyl oxime (Compound 10) | MEL-2 (Melanoma) | >20 µg/mL |

Table 2: IC₅₀ Values for Related Betulinic Oxime Derivatives.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular mechanisms.

Caption: Overall experimental workflow for the in vitro screening of this compound.

Caption: Step-by-step workflow for the MTT cell viability assay.

Caption: Proposed mitochondrial (intrinsic) pathway of apoptosis induced by betulinic acid derivatives.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of betulinic acid, the parent compound, is strongly linked to its ability to directly trigger the mitochondrial pathway of apoptosis, independent of p53 status in many cancer cells. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.

-

Cytochrome c , upon release into the cytosol, associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

-

Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).

-

Caspase-9 then activates executioner caspases, such as caspase-3, which cleave cellular substrates like PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

While this pathway is well-documented for betulinic acid, it represents the most probable mechanism of action for its derivatives, including this compound, warranting further investigation through specific apoptosis assays (e.g., caspase activity assays, Western blotting for cleaved PARP, and mitochondrial membrane potential analysis).

Conclusion

This compound is a derivative of a well-established class of anticancer compounds. The preliminary in vitro screening process, grounded in robust protocols for synthesis, cell culture, and cytotoxicity assessment, is fundamental to evaluating its potential as a therapeutic agent. The data suggests that oxime derivatives of betulinic acid possess cytotoxic properties, likely mediated through the induction of the intrinsic apoptosis pathway. This guide provides the necessary framework for researchers to conduct these initial evaluations and contribute to the development of novel cancer therapeutics.

References

- 1. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Early-Stage Toxicological Profile of Betulinic Aldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available public information regarding the early-stage toxicological profile of betulinic aldehyde oxime. It is crucial to note that dedicated, in-depth toxicological studies on this specific compound are limited. Much of the detailed experimental context and data on related compounds are provided for informational purposes and to guide future research.

Introduction

This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid found in the bark of several tree species, most notably the birch tree. Betulin and its derivatives, such as betulinic acid, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on the nascent understanding of the toxicological profile of this compound to support early-stage drug development and research initiatives.

In Vitro Cytotoxicity

The primary toxicological data available for this compound pertains to its in vitro cytotoxicity. Studies have demonstrated its effects on both cancerous and non-cancerous cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative findings on the cytotoxic effects of this compound.

| Cell Line | Cell Type | Assay Type | Endpoint | Result | Reference(s) |

| Primary Hepatocytes | Normal Liver Cells | Not Specified | IC₅₀ | 25 µM | [1] |

| Huh7 | Hepatocellular Carcinoma | Not Specified | Cytotoxic Concentration | 50 µM |

Experimental Protocols

While specific, detailed experimental protocols for the toxicological evaluation of this compound are not extensively published, this section outlines a representative methodology for an in vitro cytotoxicity assay commonly used for novel chemical entities, based on protocols for other betulin derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Target cell line (e.g., HepG2, A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Genotoxicity and Acute Toxicity Profile (Inferred from Related Compounds)

Direct studies on the genotoxicity and acute in vivo toxicity of this compound are currently lacking in the public domain. However, data from its parent compound, betulin, and the closely related derivative, betulinic acid, can provide some preliminary insights.

-

Betulin: An acute toxicity study in rats and mice showed no lethal effects or significant signs of toxicity after intragastric administration at doses up to 16 g/kg and after a single intraperitoneal injection in rats at a dose of 4 g/kg. This suggests a very low order of acute toxicity for the parent compound.

-

Betulinic Acid: Studies on the genotoxic and mutagenic properties of synthetic betulinic acid using the Ames test and SOS chromotest did not detect any such properties.

It must be emphasized that these findings are for related compounds and the toxicological profile of this compound may differ.

Potential Signaling Pathways in Toxicity

The precise molecular mechanisms underlying the cytotoxicity of this compound have not been elucidated. However, research on other betulin derivatives suggests potential involvement of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis through the mitochondrial pathway. A potential area of investigation could be the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation and has been implicated in the mechanism of action of other betulin derivatives.

References

Hypothesized Mechanisms of Action for Betulinic Aldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of interest for its potential therapeutic applications. While research specifically elucidating its mechanisms of action is in its nascent stages, a significant body of evidence from studies on its precursors, betulinic acid and betulinic aldehyde, provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available data on this compound and extrapolates potential mechanisms of action based on the well-documented pathways of its parent compounds. The primary hypothesized mechanisms include the induction of apoptosis through the intrinsic mitochondrial pathway, modulation of key cellular signaling cascades such as PI3K/Akt and NF-κB, and exertion of anti-inflammatory and antimicrobial effects. This document aims to provide a comprehensive overview to guide future research and drug development efforts.

Introduction

This compound is a derivative of betulinic aldehyde, which can be synthesized from betulinic acid, a lupane-type triterpenoid found in the bark of several plant species, notably the white birch (Betula pubescens). The structural modification of the aldehyde to an oxime group can alter the compound's physicochemical properties, potentially enhancing its bioavailability and biological activity. While direct studies on this compound are limited, its structural similarity to betulinic acid allows for the formulation of informed hypotheses regarding its mechanisms of action. Betulinic acid itself is known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward reaction of betulinic aldehyde with hydroxylamine. This reaction is a classic condensation of an aldehyde with a hydroxylamine derivative to form an oxime.

General Experimental Protocol: Oximation of an Aldehyde

The conversion of an aldehyde to an oxime generally involves the following steps:

-

Dissolution: The aldehyde is dissolved in a suitable solvent, often an alcohol such as ethanol.

-

Addition of Hydroxylamine: Hydroxylamine hydrochloride, often in the presence of a base like sodium acetate or pyridine to neutralize the HCl, is added to the solution.

-

Reaction: The mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts. The crude product is extracted with an organic solvent, dried, and purified, commonly by column chromatography or recrystallization, to yield the pure oxime.

Hypothesized Anticancer Mechanisms of Action

The primary therapeutic potential of this compound is hypothesized to be in oncology, largely based on the extensive research into betulinic acid's anticancer properties.

Induction of Apoptosis via the Mitochondrial Pathway

A central mechanism of action for betulinic acid is the direct induction of apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[1][2] It is hypothesized that this compound retains this critical function.

This pathway involves:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is thought to directly interact with the mitochondrial membrane, leading to the release of pro-apoptotic factors.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key initiating event.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Betulinic acid has been shown to downregulate this pathway, and it is plausible that this compound shares this activity.[3] Molecular docking studies have also suggested that derivatives of betulinic aldehyde can fit into the active site of Akt.[4]

The hypothesized mechanism involves:

-

Inhibition of PI3K/Akt Activation: this compound may suppress the phosphorylation and subsequent activation of Akt.

-

Upregulation of Cell Cycle Inhibitors: Inhibition of Akt can lead to the increased expression of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest.

-

Modulation of Apoptotic Proteins: A decrease in Akt activity can lead to the de-inhibition of pro-apoptotic proteins such as Bad.

Quantitative Data on Cytotoxicity

While extensive data is not yet available, some studies have reported the cytotoxic effects of this compound.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 50 | [5] |

| This compound | Hepatocytes | Cytotoxicity Assay | 25 |

Hypothesized Anti-inflammatory Mechanisms of Action

Betulinic acid and its derivatives have demonstrated significant anti-inflammatory properties, suggesting a similar potential for this compound.

The proposed mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Downregulation of Inflammatory Enzymes: It is hypothesized to inhibit the expression of enzymes like COX-2 and iNOS, which are key players in the inflammatory response.

-

Modulation of the NF-κB Pathway: A key anti-inflammatory mechanism of betulinic acid is the inhibition of the NF-κB signaling pathway. This compound may also prevent the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity.

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity | Concentration (µM) | Reference |

| This compound | E. aerogenes | Active | 50 | |

| This compound | E. coli | Active | 50 | |

| This compound | E. faecalis | Active | 50 | |

| This compound | P. aeruginosa | Active | 50 | |

| This compound | S. aureus | Active | 50 | |

| This compound | C. albicans | Active | 50 | |

| This compound | L. donovani amastigotes | Active | 50 |

The precise mechanism of its antimicrobial action is not yet elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes, similar to other triterpenoids.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising bioactive compound with potential applications in cancer therapy, anti-inflammatory treatments, and as an antimicrobial agent. The hypothesized mechanisms of action, largely extrapolated from its well-studied precursor betulinic acid, center on the induction of apoptosis, modulation of key signaling pathways like PI3K/Akt and NF-κB, and inhibition of inflammatory mediators.

To validate these hypotheses and further elucidate the therapeutic potential of this compound, future research should focus on:

-

Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways directly affected by this compound.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy and safety in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of Betulinic Aldehyde Oxime

Introduction

This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees.[1][2] This compound and its precursors are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including potential antimicrobial and cytotoxic properties.[1] this compound serves as a key intermediate in the synthesis of novel therapeutic agents.[3] This document provides detailed protocols for the two-step synthesis of this compound, starting from betulin. The first step involves the selective oxidation of the primary hydroxyl group of betulin at the C-28 position to yield betulinic aldehyde. The second step is the subsequent conversion of the aldehyde to the corresponding oxime.

Chemical Structures and Reaction Scheme

The synthesis proceeds in two main stages:

-

Oxidation: Selective oxidation of Betulin to Betulinic Aldehyde.

-

Oximation: Conversion of Betulinic Aldehyde to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| Betulin | C₃₀H₅₀O₂ | 442.72 | 473-98-3 | White crystalline powder |

| Betulinic Aldehyde | C₃₀H₄₈O₂ | 440.70 | 13159-24-5 | White solid |

| This compound | C₃₀H₄₉NO₂ | 455.73 | 25613-12-1 | White to off-white powder[3] |

Table 2: Synthesis Yields and Purity

| Reaction Step | Method | Reported Yield | Reported Purity | Reference |

| Betulin → Betulinic Aldehyde | TEMPO/NaClO₂/NaOCl | 92% | Not specified | |

| Betulin → Betulinic Aldehyde | Electrochemical (TEMPO) | 90% | 95% selectivity | |

| Betulin → Betulinic Aldehyde | CrO₃ on Silica Gel | 64% | Not specified | |

| Betulinic Aldehyde → Oxime | General Oximation | High (typically >90%) | >95% (HPLC) |

Experimental Protocols

Part 1: Synthesis of Betulinic Aldehyde from Betulin

Two effective methods for the selective oxidation of betulin are presented below.

Method A: TEMPO-Mediated Oxidation

This method utilizes a mixture of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), sodium chlorite (NaClO₂), and sodium hypochlorite (NaOCl) for a selective and high-yield oxidation.

Materials:

-

Betulin (1 equivalent)

-

TEMPO (catalytic amount)

-

Sodium chlorite (NaClO₂)

-

Sodium hypochlorite (NaOCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Phosphate buffer

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve betulin in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of TEMPO to the solution.

-

Prepare an aqueous solution of sodium chlorite and add it to the reaction mixture.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium hypochlorite dropwise while maintaining the temperature and vigorously stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to decompose excess oxidants.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude betulinic aldehyde by column chromatography on silica gel to obtain the pure product.

Method B: Chromium Trioxide on Silica Gel Oxidation

This procedure uses chromic oxide adsorbed on silica gel as the oxidizing agent.

Materials:

-

Betulin (1 equivalent)

-

Chromium trioxide (CrO₃)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or a similar filter aid

Procedure:

-

Prepare the oxidant: In a fume hood, carefully add chromium trioxide to a slurry of silica gel in water. Stir until homogenous, then dry the mixture in an oven to obtain a free-flowing orange powder.

-

Suspend betulin in dichloromethane in a round-bottom flask.

-

Add the prepared CrO₃-silica gel oxidant to the suspension.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite or anhydrous sodium sulfate to remove the chromium salts and silica gel.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure betulinic aldehyde.

Part 2: Synthesis of this compound

This is a standard oximation reaction converting the aldehyde functional group to an oxime using hydroxylamine hydrochloride.

Materials:

-

Betulinic aldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-2 equivalents)

-

Pyridine or Sodium Acetate (as a base)

-

Ethanol (95%) or Methanol

-

Distilled water

Procedure:

-

Dissolve betulinic aldehyde in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride to the solution, followed by the addition of a base such as pyridine or sodium acetate. The base is necessary to liberate the free hydroxylamine.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the betulinic aldehyde spot disappears.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add distilled water to the mixture to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound from betulin.

Caption: Overall synthesis workflow from Betulin to this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the synthesis stages.

Caption: Logical progression of the two-step synthesis protocol.

References

Application Notes and Protocols for the Purification of Betulinic Aldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the purification of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin. The information compiled is based on established purification methodologies for analogous compounds, including betulinic acid and other triterpenoid oximes.

Introduction

This compound is a compound of interest in medicinal chemistry and drug development due to its potential biological activities.[1] Proper purification is a critical step to ensure the quality and reliability of research data. The primary methods for purifying this compound and related compounds are column chromatography, crystallization, and liquid-liquid extraction. High-performance liquid chromatography (HPLC) is a standard analytical technique to assess the purity of the final product.[2]

Purification Techniques

The selection of a suitable purification strategy for this compound depends on the nature and quantity of impurities present in the crude sample. A combination of the following techniques is often employed to achieve high purity.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. Silica gel is a commonly used stationary phase for the purification of triterpenoids and their derivatives.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the crude product. This method is particularly useful for removing amorphous impurities and achieving a highly crystalline final product. Oximes are generally highly crystalline compounds, making this a suitable purification method.[3]

Liquid-Liquid Extraction

Liquid-liquid extraction is typically used as an initial purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture before further purification by chromatography or crystallization.

Experimental Protocols

The following protocols are detailed methodologies for the key purification techniques applicable to this compound. These are based on procedures reported for structurally similar compounds.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of oxime derivatives of betulonic acid.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Chloroform

-

Methanol

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in chloroform.

-

Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.

-

Elution: Begin elution with a mobile phase of chloroform. Gradually increase the polarity of the mobile phase by adding small increments of methanol (e.g., 99.5:0.5, 99:1, 98:2 chloroform:methanol v/v).

-